Pemetrexed L-glutamic acid is a compound primarily recognized for its application in oncology, particularly in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This compound is a derivative of pemetrexed, which is a folate analog that disrupts folate-dependent metabolic processes crucial for cell replication. Pemetrexed L-glutamic acid is classified under organic compounds known as glutamic acid derivatives, specifically belonging to the broader category of amino acids and their analogs.
Pemetrexed was initially developed by Eli Lilly and Company and has been marketed under various brand names, including Alimta. It received approval from the Food and Drug Administration on February 4, 2004, for its therapeutic use in certain types of cancer . The compound's synthesis involves complex chemical processes that incorporate L-glutamic acid into its structure, enhancing its pharmacological properties.
The synthesis of pemetrexed L-glutamic acid involves several key steps. One prominent method includes the hydrolysis of a precursor compound followed by a condensation reaction with L-glutamic acid.
Pemetrexed L-glutamic acid has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 556.525 g/mol.
Pemetrexed L-glutamic acid participates in various chemical reactions that can modify its structure and enhance its pharmacological properties.
These reactions can lead to various derivatives that may possess distinct pharmacological activities compared to the parent compound.
Pemetrexed L-glutamic acid functions primarily through the inhibition of key enzymes involved in nucleotide synthesis.
Pemetrexed L-glutamic acid exhibits several notable physical and chemical properties.
Pemetrexed L-glutamic acid has significant scientific applications primarily in oncology.
Pemetrexed (L-glutamic acid) exerts its anticancer effects through simultaneous inhibition of multiple folate-dependent enzymes, disrupting nucleotide biosynthesis at convergent points. Its primary target is thymidylate synthase (TS), which catalyzes the methylation of dUMP to dTMP, essential for DNA synthesis. Pemetrexed binds TS with high affinity (Ki = 1.3 nM), competitively displacing the folate cofactor 5,10-methylenetetrahydrofolate [1] [6]. This halts thymidine production, forcing cells into "thymineless death."
Concurrently, pemetrexed inhibits dihydrofolate reductase (DHFR) (Ki = 7.2 nM), blocking the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF) [4] [6]. Depletion of the THF pool impairs all folate-dependent one-carbon transfers. The third major target is glycinamide ribonucleotide formyltransferase (GARFT), the rate-limiting enzyme in de novo purine synthesis. Pemetrexed polyglutamates inhibit GARFT (Ki = 65 nM), starving cells of purine precursors [1] [6].
A critical secondary target is 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT). Inhibition here causes accumulation of its substrate, ZMP (AICAR monophosphate), which mimics AMP and activates AMP-activated protein kinase (AMPK). This triggers downstream suppression of mTOR signaling, arresting protein synthesis and cell growth [6].
Table 1: Key Enzymatic Targets of Pemetrexed
Enzyme | Function | Inhibition Constant (Ki) | Biological Consequence |
---|---|---|---|
Thymidylate Synthase (TS) | dTMP synthesis | 1.3 nM | DNA replication arrest |
Dihydrofolate Reductase (DHFR) | THF regeneration | 7.2 nM | Global folate pool depletion |
GARFT | Purine biosynthesis initiation | 65 nM | Purine starvation |
AICARFT | Purine ring completion | 109 nM | ZMP accumulation, AMPK/mTOR inhibition |
The glutamate moiety of pemetrexed enables intracellular metabolic activation via polyglutamation. Folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of 2–6 glutamate residues to pemetrexed, forming pemetrexed-polyglutamates (Peme-Glu2–6) [1] [6]. This modification:
Table 2: Impact of Polyglutamation on Pemetrexed Activity
Polyglutamate Chain Length | Relative TS Inhibition | Relative GARFT Inhibition | Cellular Retention |
---|---|---|---|
Monoglutamate (Glu1) | 1× | 1× | Low |
Triglutamate (Glu3) | 15× | 8× | Moderate |
Pentaglutamate (Glu5) | 60× | 40× | High |
Transport into cells occurs via both the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). PCFT-mediated uptake is particularly efficient at the acidic pH of solid tumors (pH 5.5–6.5), where pemetrexed exhibits a Km of 0.2–0.8 µM [3]. This dual-transport mechanism broadens pemetrexed’s efficacy across tumor types.
Pemetrexed exhibits differential inhibitory potency across its enzyme targets, dictated by structural complementarity:
Table 3: Comparative Binding Affinities of Antifolates (Ki Values)
Enzyme | Pemetrexed | Methotrexate | Pralatrexate | Lometrexol |
---|---|---|---|---|
TS | 1.3 nM | 120 nM | 45 nM | 8 nM |
DHFR | 7.2 nM | 0.2 nM | 26 nM | 15 nM |
GARFT | 65 nM | >1 µM | >200 nM | 3 nM |
SHMT | 19.1 µM | 0.8 µM | Not tested | Not tested |
Resistance Implications: Tumors overexpressing TS exhibit 10- to 20-fold reduced pemetrexed sensitivity. TS expression inversely correlates with progression-free survival in NSCLC (low-TS patients: PFS = 4.8 months vs. high-TS: 3.4 months; p = 0.01) [2] [8]. DHFR amplification contributes minimally to resistance, underscoring TS as the dominant pharmacodynamic determinant.
List of Compounds Mentioned: Pemetrexed L-glutamic acid, Methotrexate, Pralatrexate, Lometrexol, ZMP (AICAR monophosphate), Pemetrexed-polyglutamates (Peme-Glu2–6).
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2